Carbonic acid,dithio-,o,s-diphenyl ester
Description
Historical Perspectives and Early Investigations of Dithiocarbonate Esters
The exploration of organosulfur compounds dates back to the 19th century, with the synthesis of dithiocarbamates, closely related to dithiocarbonates, being reported as early as 1881. wikipedia.org These early investigations were often driven by the burgeoning rubber industry, which utilized sulfur-based compounds for vulcanization. The fundamental reaction involving carbon disulfide and nucleophiles, such as amines or alcohols, laid the groundwork for the synthesis of a wide range of dithiocarbonate and dithiocarbamate (B8719985) derivatives.
While specific early studies on O,S-diphenyl dithiocarbonate are not prominently documented in readily available historical literature, the synthesis of related O,S-dialkyl dithiocarbonates has been a subject of interest. These compounds were often prepared from alcohols, carbon disulfide, and an alkylating agent, demonstrating the versatility of carbon disulfide in forming C-S bonds. The development of synthetic methods for unsymmetrical dithiocarbonates, such as the O,S-disubstituted esters, represented a significant step in controlling the regioselectivity of these reactions.
Scope and Significance within Modern Organic Chemistry Research
In contemporary organic chemistry, dithiocarbonate esters, including the O,S-diphenyl variant, are recognized for their utility as synthetic intermediates. The dithiocarbonate moiety can serve as a precursor to other functional groups and can be involved in a variety of chemical transformations. For instance, the chemistry of thioesters and their analogues is of great interest due to their role in biochemical processes and their application in the synthesis of complex molecules. researchgate.net
The significance of O,S-diaryl dithiocarbonates, in particular, lies in their potential use in the synthesis of novel materials and biologically active compounds. The presence of both oxygen and sulfur atoms attached to the carbonyl carbon imparts a unique reactivity profile, allowing for selective transformations at either the C-O or C-S bond. Research in this area contributes to the broader understanding of thiocarbonyl chemistry and its applications in polymer science and medicinal chemistry. dtic.mil
Structural Classification and Rigorous IUPAC Nomenclature of Dithiocarbonate Esters
Dithiocarbonate esters are derivatives of dithiocarbonic acid and can be classified based on the connectivity of the oxygen and sulfur atoms to the carbonyl group. The main isomers include:
O,S-dithiocarbonates : Characterized by the ROC(=O)SR' structure.
S,S'-dithiocarbonates : Having the RSC(=O)SR' structural formula.
O,O'-thiocarbonates : With the ROC(=S)OR' arrangement.
The compound of focus, "Carbonic acid, dithio-, O,S-diphenyl ester," falls into the first category.
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, esters are named by first identifying the alkyl or aryl group attached to the oxygen atom, followed by the name of the parent acid with the "-ic acid" ending replaced by "-oate". For thio- and dithiocarbonates, the nomenclature rules are adapted to specify the location of the sulfur atoms.
The systematic IUPAC name for "Carbonic acid, dithio-, O,S-diphenyl ester" is O-phenyl S-phenyl carbonodithioate . This name unambiguously defines the structure, indicating an oxygen-linked phenyl group and a sulfur-linked phenyl group on the carbonic acid backbone.
To illustrate the nomenclature for related isomers, "S,S'-diphenyl dithiocarbonate" is named S,S'-diphenyl carbonodithioate , and "O,O'-diphenyl thiocarbonate" is named O,O'-diphenyl carbonothioate .
Overview of Research Trajectories for Dithio Analogues of Carboxylic Esters
Research into the dithio analogues of carboxylic esters, a category that includes dithiocarbonates, has followed several key trajectories. A significant area of investigation has been the study of their reaction kinetics and mechanisms with various nucleophiles. researchgate.net The presence of sulfur atoms influences the electrophilicity of the carbonyl carbon and the stability of reaction intermediates, leading to different reactivity patterns compared to their oxygenated counterparts.
Another important research direction is their application in organic synthesis. Dithiocarbonates and related compounds are versatile precursors for the synthesis of other sulfur-containing molecules and have been employed in the development of new synthetic methodologies. For example, they have been used in the generation of thiyl radicals and in the construction of heterocyclic systems.
Furthermore, the unique electronic and structural properties of these compounds have led to their exploration in materials science. The incorporation of dithiocarbonate linkages into polymers can impart specific properties, such as altered thermal stability or refractive index. The ongoing research in this field continues to uncover new applications and deepen the understanding of the fundamental chemistry of these fascinating sulfur-containing molecules.
Detailed Research Findings
While specific research findings for "Carbonic acid, dithio-, O,S-diphenyl ester" are limited in publicly accessible literature, data for closely related compounds provide valuable insights into the expected properties and behavior of this molecule.
Synthesis of Dithiocarbonate Esters
The synthesis of O,S-dialkyl dithiocarbonates has been achieved through a one-pot reaction of alcohols with carbon disulfide using Mitsunobu's reagent, yielding good to excellent results for a variety of primary, secondary, and tertiary alcohols. google.com This methodology suggests a potential route to O,S-diphenyl dithiocarbonate from phenol (B47542) and thiophenol derivatives.
The general approach to synthesizing unsymmetrical dithiocarbonates often involves the reaction of a chlorothioformate with a thiol or the reaction of a xanthate with an alkylating or arylating agent. These methods allow for the controlled introduction of different organic moieties onto the oxygen and sulfur atoms.
Spectroscopic Data
Mass spectrometry is a powerful tool for the characterization of dithiocarbonate esters. The mass spectrum of O,S-diphenyl dithiocarbonate has been reported and shows characteristic fragmentation patterns that can be used to distinguish it from its isomers. aip.org
| Compound | Key Fragment Ions (m/z) and Relative Abundance | Interpretation |
|---|---|---|
| O,S-Diphenyl dithiocarbonate | [M-CO]+· (218, 24%) [M-CO-SH]+ (185, 5%) | Isomerization to the S,S'-diphenyl dithiocarbonate radical cation followed by loss of a sulfhydryl radical. aip.org |
| S,S'-Diphenyl dithiocarbonate | Data not readily available in the provided search results. | - |
| O,O'-Diphenyl thiocarbonate | [M-CO]+· (202, 63%) [M-CO-OH]+ (185, 6%) [M-CO-SH]+ (169, 10%) [M-CO-SH-CO]+ (141, 31%) | Complex fragmentation pattern following isomerization of the molecular ion. aip.org |
Properties of Related Dithiocarbonate Esters
Physical and chemical properties for "Carbonic acid, dithio-, O,S-diphenyl ester" are not well-documented. However, data for related compounds can provide an estimation of its characteristics. For instance, S,S'-diethyl dithiocarbonate is a colorless to light yellow liquid.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance |
|---|---|---|---|---|
| S,S'-Diethyl dithiocarbonate | 623-80-3 | C5H10OS2 | 150.26 | Colorless to light yellow clear liquid guidechem.com |
| S,S'-Dimethyl dithiocarbonate | 868-84-8 | C3H6OS2 | 122.21 | Colorless liquid wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-phenyl phenylsulfanylmethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYKFODAVNSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=S)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Carbonic Acid, Dithio , O,s Diphenyl Ester and Analogues
Direct Synthetic Approaches to O,S-Diaryl Dithiocarbonates
Direct synthetic methods for O,S-diaryl dithiocarbonates are not extensively documented, with much of the literature focusing on the isomeric S,S-diaryl dithiocarbonates or dithiocarbamates. However, analogous reactions for similar sulfur-containing compounds suggest potential pathways. One plausible direct approach involves the reaction of a phenol (B47542) with thiophosgene to form an aryl chlorothionoformate. This intermediate can then react with a thiophenol to yield the desired O,S-diaryl dithiocarbonate. This method, while direct, involves the use of highly toxic thiophosgene, necessitating careful handling and consideration of safer alternatives.
Another potential direct synthesis could involve the coupling of an aryl diazonium salt with a source of the dithiocarbonate moiety. While this is a common method for the synthesis of S-aryl dithiocarbamates, its adaptation for O,S-diaryl analogues would require the use of a pre-formed O-aryl dithiocarbonate salt.
Multi-step Synthetic Pathways and Intermediate Precursors
Multi-step syntheses offer greater flexibility and control in the preparation of O,S-diaryl dithiocarbonates. A significant pathway involves the Schönberg rearrangement, a thermal isomerization of diaryl thionocarbonates to diaryl thiolcarbonates. This suggests a two-step approach where a diaryl thionocarbonate is first synthesized from two equivalents of a phenol and thiophosgene, followed by thermal rearrangement to the S-aryl isomer. While this method primarily yields thiolcarbonates (O,S-diaryl monothiocarbonates), modifications to introduce a second sulfur atom could potentially lead to dithiocarbonates.
A more relevant multi-step approach involves the conversion of phenols to thiophenols. In this process, a phenol is first converted to an O-aryl dialkylthiocarbamate. This intermediate then undergoes rearrangement to the S-aryl dialkylthiocarbamate, which can be subsequently hydrolyzed to the corresponding thiophenol. google.com This thiophenol can then be reacted with an aryl chlorothionoformate (derived from a different phenol) to afford the unsymmetrical O,S-diaryl dithiocarbonate.
The synthesis of aromatic dithiocarbamates often involves the reaction of an aromatic amine with carbon disulfide in the presence of a strong base to form a dithiocarbamate (B8719985) salt, which is then alkylated. nih.gov A similar strategy could be envisioned for O,S-diaryl dithiocarbonates, starting from a phenol and carbon disulfide to form an O-aryl xanthate intermediate, followed by reaction with an aryl halide.
Catalytic Strategies in Dithiocarbonate Ester Synthesis
Catalysis plays a crucial role in enhancing the efficiency and selectivity of dithiocarbonate synthesis. Both homogeneous and heterogeneous catalysts have been employed, primarily in the context of dithiocarbamates, but the principles can be extended to O,S-diaryl dithiocarbonates.
Homogeneous Catalysis
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. Copper-based catalysts have been extensively used for the synthesis of S-aryl dithiocarbamates through the coupling of aryl iodides with tetraalkylthiuram disulfides. researchgate.net The catalytic cycle is believed to involve the oxidative addition of the aryl iodide to a Cu(I) species, followed by reaction with the dithiocarbamate source and reductive elimination of the product. Similar copper-catalyzed cross-coupling reactions could be adapted for the synthesis of O,S-diaryl dithiocarbonates by reacting an aryl halide with an O-aryl dithiocarbonate salt.
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and reusability. Mesoporous silica-supported copper catalysts (e.g., Cu-MCM-48) have been shown to be effective in the one-pot, three-component synthesis of N-aryl dithiocarbamates from anilines, carbon disulfide, and conjugated alkenes. thieme-connect.com The high surface area and defined pore structure of these materials contribute to their catalytic activity. Such supported metal catalysts could potentially be applied to the synthesis of O,S-diaryl dithiocarbonates, for instance, in the coupling of phenols, carbon disulfide, and aryl halides.
| Catalyst Type | Catalyst Example | Reactants | Product | Reference |
| Homogeneous | CuI/N,N-dimethylglycine | Aryl iodides, Sodium dithiocarbamates | S-Aryl dithiocarbamates | researchgate.net |
| Heterogeneous | Cu-MCM-48 | Anilines, Carbon disulfide, Conjugated alkenes | N-Aryl dithiocarbamates | thieme-connect.com |
Green Chemistry Principles and Sustainable Preparation Methods
The application of green chemistry principles to the synthesis of O,S-diaryl dithiocarbonates aims to reduce the environmental impact of these processes. Key aspects include the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.
The development of metal-free synthetic routes is a significant goal in green chemistry. For instance, a metal-free protocol for the synthesis of aryl dithiocarbamates involves the reaction of anilines and tetraalkylthiuram disulfides in the presence of tert-butyl nitrite. researchgate.net Exploring similar metal-free coupling strategies for O,S-diaryl dithiocarbonates would be a valuable green alternative.
Solvent selection is another critical aspect. The use of greener solvents, such as water or deep eutectic solvents (DES), can significantly reduce the environmental footprint of a synthesis. rsc.org One-pot, three-component reactions in ethanol-water mixtures have been successfully employed for the catalyst-free synthesis of S-alkyl/aryl dithiocarbamate derivatives at room temperature. researchgate.net Adapting such conditions to the synthesis of O,S-diaryl dithiocarbonates would represent a significant advancement in sustainable chemistry.
| Green Chemistry Principle | Application in Dithiocarbonate Synthesis | Potential for O,S-Diaryl Dithiocarbonates |
| Use of Less Hazardous Reagents | Metal-free synthesis of aryl dithiocarbamates. researchgate.net | Development of metal-free coupling reactions. |
| Use of Safer Solvents | Synthesis in deep eutectic solvents or ethanol-water mixtures. rsc.orgresearchgate.net | Adoption of aqueous or bio-based solvent systems. |
| Atom Economy | One-pot, three-component reactions. | Designing convergent syntheses to minimize waste. |
Reaction Mechanisms and Reactivity Studies of Carbonic Acid, Dithio , O,s Diphenyl Ester
Nucleophilic Acyl Substitution Reactions of Dithio Esters
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including dithio esters. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgvanderbilt.edu The subsequent collapse of this intermediate results in the expulsion of a leaving group, effectively substituting it with the incoming nucleophile. masterorganicchemistry.comvanderbilt.edu The reactivity of the acyl compound is largely governed by the stability of the leaving group; better leaving groups are weaker bases. masterorganicchemistry.com
Aminolysis Kinetics and Mechanism
The reaction of dithio esters with amines, known as aminolysis, proceeds through a nucleophilic acyl substitution pathway. youtube.comchemistrysteps.com Kinetic studies on the aminolysis of various O,S-dithiocarbonates provide insight into the mechanism. For instance, the reaction of secondary alicyclic amines with substrates like phenyl 4-nitrophenyl thionocarbonate has been investigated, revealing that the reaction proceeds via a tetrahedral addition intermediate. nih.gov
The mechanism can be influenced by the specific reactants and conditions. In many cases, the formation of the tetrahedral intermediate is the rate-determining step. nih.gov However, depending on the stability of the intermediate and the basicity of the amine and leaving group, the breakdown of this intermediate can also become rate-limiting. nih.gov For the aminolysis of esters, the alkoxy group is generally a better leaving group than the conjugate base of an amine, favoring the formation of the amide product. chemistrysteps.com
Interactive Table: Factors Influencing Aminolysis Mechanism
| Factor | Influence on Mechanism | Reference |
| Amine Basicity | More basic amines are more nucleophilic, generally increasing the rate of the initial attack. | nih.gov |
| Leaving Group Stability | A more stable (less basic) leaving group facilitates the breakdown of the tetrahedral intermediate. | chemistrysteps.com |
| Solvent | The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize intermediates and transition states. | acs.org |
| Substituent Effects | Electron-withdrawing groups on the acyl or leaving group moiety can enhance the electrophilicity of the carbonyl carbon. | acs.org |
Reactions with Oxygen-Based Nucleophiles (Alkoxides, Hydroxides)
Oxygen-based nucleophiles, such as alkoxides (RO⁻) and hydroxides (OH⁻), readily react with acyl compounds. libretexts.orglibretexts.org Alkoxides, the conjugate bases of alcohols, are potent nucleophiles and strong bases. masterorganicchemistry.comyoutube.com Their reaction with esters, including dithio esters, would proceed via nucleophilic acyl substitution. libretexts.orglibretexts.org The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate which then expels the leaving group. libretexts.orglibretexts.org Given that alkoxides are strong bases, they are particularly effective nucleophiles for this type of reaction. masterorganicchemistry.com
Hydrolysis, the reaction with hydroxide ions under basic conditions, is a common reaction for esters, leading to a carboxylic acid (or its carboxylate salt). masterorganicchemistry.com This process, often called saponification, involves the addition of hydroxide to the carbonyl carbon, followed by the elimination of the leaving group. masterorganicchemistry.com
Reactions with Sulfur-Based Nucleophiles (Thiolates)
Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles and participate in thiol-disulfide exchange reactions by attacking a sulfur atom of a disulfide bond. nih.gov In the context of dithio esters, a thiolate would attack the electrophilic carbonyl carbon. This nucleophilic attack would form a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond would lead to the expulsion of one of the original sulfur-containing groups, resulting in a new thioester. The high nucleophilicity of thiolates suggests they would be effective reagents for the nucleophilic acyl substitution of dithio esters.
Comparative Reactivity with Thiol, Thiono, and Carbonate Analogues
The reactivity of carbonyl compounds in nucleophilic acyl substitution is significantly influenced by the nature of the atoms attached to the carbonyl carbon. A general review of the kinetics and mechanisms of reactions involving thiol, thiono, and dithio analogues of carboxylic esters highlights these differences. acs.org
The substitution of a carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S) generally alters the reactivity. For instance, in the aminolysis of O-4-nitrophenyl thionobenzoate, the substitution of the C=S group for a C=O group can shift the rate-limiting step of the reaction from the formation of the tetrahedral intermediate to its breakdown. nih.gov This is attributed to differences in the stability of the intermediates and the relative rates of leaving group expulsion.
When comparing dithiocarbamates with their dithiocarbimate analogues, structural motifs are often similar, but differences in charge and electronic structure can lead to variations in bond lengths and reactivity. mdpi.com The reactivity order among these analogues is influenced by factors such as the electrophilicity of the central carbon and the stability of the leaving group.
Radical Reactions and Homolytic Processes Involving Dithiocarbonates
Beyond nucleophilic substitution, dithiocarbonates can also participate in radical reactions. These reactions involve homolytic cleavage, where a bond breaks, and each fragment retains one of the bonding electrons, forming radicals. wikipedia.orglumenlearning.compressbooks.pub This process is typically initiated by heat or light. pressbooks.publibretexts.orgmaricopa.edu
Photoinitiated Radical Additions
Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals. researchgate.net These radicals can then initiate polymerization or other radical chain reactions. researchgate.netnih.gov Dithiocarbonates can be involved in such processes. For example, the xanthate group in aliphatic xanthates (a type of dithiocarbonate) can be replaced by an allyl group in a radical chain reaction that does not require tin. nih.gov
In photoinitiated radical additions, a radical species adds to an unsaturated bond. mdpi.com The process is often initiated by the homolytic cleavage of a photoinitiator upon exposure to UV or visible light. researchgate.net While specific studies on the photoinitiated radical additions of O,S-diphenyl dithiocarbonate are not prevalent, the general reactivity of dithiocarbonates in radical allylation reactions suggests their potential to participate in such transformations. nih.gov The reaction of thiols with certain compounds under free radical oxidation conditions can also lead to adduct formation through the coupling of thiyl and other radical intermediates. nih.gov
Generation and Reactivity of Thio Radicals
The generation of thio radicals from Carbonic acid, dithio-, O,S-diphenyl ester can be initiated through thermal or photochemical cleavage of the C–S bond. These highly reactive intermediates, specifically the phenoxythiocarbonyl radical (PhO-C(S)•) and the phenylthio radical (PhS•), are central to a variety of chemical transformations. The formation and subsequent reactions of these radicals are influenced by factors such as the reaction conditions and the nature of the surrounding substrates.
Thio radicals are known to participate in a range of reactions, including addition to unsaturated bonds, hydrogen abstraction, and cyclization reactions. nih.gov The reactivity of the phenylthiyl radical, in particular, is characterized as being intermediate between a nucleophilic and an electrophilic radical, allowing it to react favorably with electron-deficient alkenes. nih.gov
Detailed Research Findings:
Studies on analogous dithiocarbonate systems have elucidated the general reactivity patterns of the generated thio radicals. For instance, the photolysis of related thiocarbonyl compounds leads to the formation of thiyl radicals that can initiate polymerization or engage in thiol-ene coupling reactions. The efficiency of these processes is often dictated by the stability of the radical intermediates and the reversibility of the addition steps.
The table below summarizes the typical reactions involving thio radicals generated from dithiocarbonate precursors.
| Reaction Type | Description |
| Addition to Alkenes/Alkynes | The phenylthio radical can add to carbon-carbon double or triple bonds, forming a new carbon-centered radical. This new radical can then be trapped or participate in further reactions. |
| Hydrogen Abstraction | Thio radicals can abstract hydrogen atoms from suitable donors, leading to the formation of a thiol and a new radical species. |
| Cyclization | In appropriately structured molecules, an initially formed carbon-centered radical (after thio radical addition) can undergo intramolecular cyclization to form cyclic products. nih.gov |
| Cascade Reactions | A sequence of reactions can be initiated by the initial thio radical addition, leading to the formation of complex molecular architectures. nih.gov |
Electrophilic Activation and Transformations
The dithiocarbonate moiety in Carbonic acid, dithio-, O,S-diphenyl ester possesses nucleophilic sulfur atoms, making them susceptible to electrophilic attack. Electrophilic activation can lead to a variety of chemical transformations, including substitution and addition reactions. The lone pairs of electrons on the sulfur atoms can interact with electrophiles, initiating a reaction cascade.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com While the phenyl rings of the ester are susceptible to electrophilic attack, the dithiocarbonate group itself can also be the site of electrophilic interaction.
Detailed Research Findings:
Research on the reactions of analogous sulfur-containing compounds with electrophiles provides insights into the potential transformations of O,S-diphenyl dithiocarbonate. For example, the reaction of dithiocarbamates with electrophiles can lead to the formation of new C-S bonds.
The table below outlines potential electrophilic transformations of Carbonic acid, dithio-, O,S-diphenyl ester based on the known reactivity of similar compounds.
| Transformation | Description of Potential Reaction |
| Alkylation | Reaction with alkyl halides in the presence of a base could lead to the formation of a new C-S bond at the thiocarbonyl sulfur. |
| Acylation | Acylating agents could react with the sulfur atoms, although this is less common than with amines or alcohols. |
| Reaction with Lewis Acids | Lewis acids can coordinate to the oxygen or sulfur atoms, activating the molecule for subsequent nucleophilic attack. |
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states for reactions involving Carbonic acid, dithio-, O,S-diphenyl ester can be achieved through a combination of experimental kinetic studies and computational chemistry. escholarship.org These studies provide a detailed understanding of the energy landscape of a reaction, including the identification of intermediates and the determination of activation energies.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at a molecular level. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. nih.gov This allows for the prediction of reaction feasibility, selectivity, and the identification of the rate-determining step.
Detailed Research Findings:
The following table summarizes the key aspects of elucidating reaction pathways and transition states.
| Aspect | Method of Investigation | Information Gained |
| Reaction Kinetics | Experimental measurements of reaction rates under varying conditions (temperature, concentration, solvent). | Determination of rate laws, activation parameters (enthalpy and entropy of activation), and the influence of reaction conditions on the reaction rate. |
| Intermediate Identification | Spectroscopic techniques (NMR, IR, Mass Spectrometry) and trapping experiments. | Structural characterization of transient species that exist along the reaction pathway. |
| Computational Modeling | DFT, ab initio methods. escholarship.org | Calculation of geometries and energies of stationary points on the potential energy surface, visualization of transition state structures, and prediction of reaction pathways. mdpi.comnih.gov |
| Transition State Theory | Combination of experimental kinetics and computational results. | Calculation of theoretical rate constants and comparison with experimental values to validate the proposed mechanism. |
Theoretical and Computational Chemistry of Carbonic Acid, Dithio , O,s Diphenyl Ester
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comarxiv.org It is widely employed to determine optimized molecular geometries and electronic properties. For Carbonic acid, dithio-, O,S-diphenyl ester, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation. These calculations are typically performed using a basis set, such as 6-31G(d,p), which describes the atomic orbitals of the system. The choice of functional, for instance, B3LYP, is also crucial for the accuracy of the results. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, acting as an electron donor, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. For Carbonic acid, dithio-, O,S-diphenyl ester, the HOMO is expected to be localized on the sulfur atoms and the phenyl rings, while the LUMO may be centered on the thiocarbonyl group (C=S).
Table 1: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Dithiocarbonate Compound
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Ionization Potential | IP | -EHOMO | 6.5 |
| Electron Affinity | EA | -ELUMO | 1.5 |
| Electronegativity | χ | (IP + EA) / 2 | 4.0 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.5 |
| Chemical Softness | S | 1 / (2η) | 0.2 |
| Electrophilicity Index | ω | μ2 / (2η) | 3.2 |
Note: The values in this table are illustrative for a generic dithiocarbonate and are not specific calculated values for Carbonic acid, dithio-, O,S-diphenyl ester, as such data was not available in the searched literature.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.de It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net
Different colors on the MEP map represent different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.
Green: Denotes areas with a neutral or near-zero electrostatic potential. researchgate.net
For Carbonic acid, dithio-, O,S-diphenyl ester, the MEP map would likely show negative potential (red) around the oxygen and sulfur atoms due to their high electronegativity and lone pairs of electrons. The phenyl rings might exhibit regions of both negative (above and below the plane of the ring) and slightly positive potential.
Quantum Chemical Modeling of Reaction Intermediates and Transition States
Quantum chemical modeling is instrumental in elucidating reaction mechanisms by identifying and characterizing reaction intermediates and transition states. nih.gov For reactions involving Carbonic acid, dithio-, O,S-diphenyl ester, such as hydrolysis or reactions with nucleophiles, computational methods can map out the entire reaction pathway.
By calculating the potential energy surface, researchers can locate the structures of transient intermediates and the high-energy transition states that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the desired reactants and products.
Conformational Analysis and Rotational Barriers around C-S and C-O Bonds
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. biomedres.us For Carbonic acid, dithio-, O,S-diphenyl ester, rotations around the C-S and C-O bonds linking the phenyl groups to the dithiocarbonate core are of particular interest.
These rotations are not entirely free and are hindered by rotational barriers, which are energy maxima on the potential energy surface corresponding to eclipsed or sterically hindered conformations. vaia.combiomedres.us The energy minima correspond to the more stable staggered or anti-periplanar conformations. Computational methods can calculate the energy profile as a function of the dihedral angle of rotation, thereby determining the height of the rotational barriers.
Table 2: Illustrative Rotational Barriers for a Generic Aryl Ester/Thioester
| Bond | Dihedral Angle Range | Barrier Height (kcal/mol) | Most Stable Conformation |
| Phenyl-Oxygen (C-O) | 0° - 360° | 2 - 5 | Planar or near-planar |
| Phenyl-Sulfur (C-S) | 0° - 360° | 1 - 4 | Planar or near-planar |
Note: These values are typical for similar bonds in other molecules and are provided for illustrative purposes. Specific calculated values for Carbonic acid, dithio-, O,S-diphenyl ester were not found in the searched literature.
Resonance Energy Calculations and Quantification of Bond Character
Resonance theory describes the delocalization of electrons in certain molecules where a single Lewis structure is insufficient to represent the true bonding. In Carbonic acid, dithio-, O,S-diphenyl ester, resonance can occur involving the lone pairs on the oxygen and sulfur atoms and the pi systems of the thiocarbonyl group and the phenyl rings.
Computational methods can quantify the stability gained from this electron delocalization, often referred to as resonance energy. Techniques such as Natural Bond Orbital (NBO) analysis can be used to study the interactions between filled and empty orbitals, providing a quantitative measure of delocalization and bond character. For instance, the C-O and C-S bonds will have some degree of double bond character due to resonance.
Atom in Molecule (AIM) Analysis for Bonding Characterization
A comprehensive Atom in Molecule (AIM) analysis for Carbonic acid, dithio-, O,S-diphenyl ester has not been specifically reported in publicly accessible scientific literature. Therefore, the presentation of detailed research findings and specific data tables for this compound is not possible. However, this section will outline the theoretical framework of AIM analysis and describe how it would be applied to characterize the chemical bonding in O,S-diphenyl dithiocarbonate based on the established principles of the Quantum Theory of Atoms in Molecules (QTAIM).
The Quantum Theory of Atoms in Molecules, developed by Richard Bader and his research group, is a model that uses the topology of the electron density (ρ(r)), a quantum mechanical observable, to define chemical concepts such as atoms and bonds. uniovi.eswikipedia.org This approach allows for a quantitative description of the nature of atomic interactions within a molecule.
The analysis centers on identifying critical points in the electron density, which are points where the gradient of the electron density is zero (∇ρ(r) = 0). numberanalytics.com Of particular importance for chemical bonding are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded nuclei, known as the bond path. uniovi.es The properties of the electron density at these BCPs provide quantitative insights into the nature and strength of the chemical bonds.
For Carbonic acid, dithio-, O,S-diphenyl ester, an AIM analysis would involve the computational calculation of the molecule's electron density and the subsequent characterization of the BCPs for all its constituent bonds, including C=O, C-S, C-O, C-C, and C-H bonds. The key topological properties evaluated at each BCP would include:
The Electron Density (ρ(rbcp)) : The magnitude of the electron density at the bond critical point correlates with the bond order; a higher value suggests a greater accumulation of electronic charge and a stronger bond.
The Laplacian of the Electron Density (∇²ρ(rbcp)) : The sign of the Laplacian indicates the nature of the interaction. A negative Laplacian (∇²ρ < 0) signifies a concentration of electron density, which is characteristic of shared-shell (covalent) interactions. A positive Laplacian (∇²ρ > 0) indicates a depletion of electron density at the BCP, typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.
The Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry along the bond path. uniovi.es Significant ellipticity (ε > 0) suggests a notable π-character, as seen in double or triple bonds, and indicates that the bond is susceptible to preferential attack from certain directions.
Energy Densities : The local kinetic energy density (G(rbcp)) and potential energy density (V(rbcp)) at the BCP provide further insight. The ratio |V(rbcp)|/G(rbcp) is particularly useful: a value greater than 2 is indicative of a covalent bond, while a value less than 1 suggests a non-covalent, closed-shell interaction.
A hypothetical data table from an AIM analysis of O,S-diphenyl dithiocarbonate would summarize these values for each unique bond in the molecule. For instance, the C=O bond would be expected to show a high ρ(rbcp), a negative ∇²ρ(rbcp), and a significant ellipticity, confirming its covalent double-bond character. The C-S and C-O bonds would also exhibit characteristics of covalent bonds, though with differing electron densities reflecting their respective bond orders and strengths. The interactions within the phenyl rings would show delocalized character.
By quantifying these topological properties, AIM analysis would provide a detailed and unambiguous characterization of the bonding within Carbonic acid, dithio-, O,S-diphenyl ester, distinguishing the nature and relative strengths of its various interatomic interactions.
Advanced Applications of Carbonic Acid, Dithio , O,s Diphenyl Ester in Organic Synthesis
As Reactive Carbonyl or Thiocarbonyl Equivalents
The core functionality of Carbonic acid, dithio-, O,S-diphenyl ester lies in its dithiocarbonate moiety, which can act as a source of either a carbonyl (C=O) or, more commonly, a thiocarbonyl (C=S) group. Thiocarbonyl compounds are known to react with a wide range of nucleophiles, electrophiles, and radicals due to the weaker C=S double bond compared to its oxygen counterpart. researchgate.netscispace.com This inherent reactivity makes them valuable tools in synthesis.
In its capacity as a thiocarbonyl equivalent , the compound can undergo reactions where the C=S group is transferred to another molecule. For instance, in reactions with suitable nucleophiles, the central carbon atom is susceptible to attack, leading to the displacement of the phenoxy (PhO-) and phenylthio (PhS-) leaving groups. This reactivity is analogous to that of other thiocarbonyl compounds like thioamides and thioesters. researchgate.netscispace.com
While less common, it can also function as a carbonyl equivalent . The oxygen analogue, diphenyl carbonate (DPC), is well-established as a safe and highly reactive phosgene (B1210022) substitute for carbonylation reactions, particularly in the synthesis of cyclic carbonates from diols. lookchem.comorganic-chemistry.orgfigshare.comresearchgate.net By analogy, under specific reaction conditions that might involve an initial "thiophilic" attack by a reagent followed by rearrangement and elimination, the dithiocarbonate could potentially deliver a carbonyl group.
The table below illustrates the general reactivity of thiocarbonyl groups with various reagents, a mode of action central to the utility of O,S-diphenyl dithiocarbonate.
| Reagent Type | General Reaction | Potential Product Type |
| Nucleophiles (e.g., Amines, Grignards) | Nucleophilic addition to the C=S carbon | Thioamides, Dithioketals |
| Electrophiles (e.g., Alkyl Halides) | Reaction at the sulfur atom | Thioether derivatives |
| Radicals | Radical addition to the C=S bond | Carbon-centered radicals stabilized by sulfur |
| Dienes/Dipoles | Cycloaddition reactions | Sulfur-containing heterocycles |
This table represents the general reactivity of thiocarbonyl compounds, which is applicable to Carbonic acid, dithio-, O,S-diphenyl ester.
Role in Esterification and Thioesterification Reactions
The structure of Carbonic acid, dithio-, O,S-diphenyl ester makes it a potential reagent for esterification and, more specifically, thioesterification. Thioesters are vital intermediates in organic synthesis and are known for their role as acyl transfer agents. researchgate.netunibo.it
Thioesterification: The compound can serve as an activated precursor for the synthesis of other thioesters. The reaction would typically involve the nucleophilic attack of a thiol (R'-SH) on the thiocarbonyl carbon, leading to the displacement of one of the leaving groups (PhO- or PhS-). The choice of reaction conditions could potentially control which group is preferentially displaced. This approach circumvents the need to use more sensitive reagents like acyl chlorides. General methods for converting esters to thioesters often rely on selective C-O bond cleavage followed by C-S bond formation. rsc.org
Esterification: Similar to the Fischer esterification where a carboxylic acid reacts with an alcohol under acidic conditions youtube.com, O,S-diphenyl dithiocarbonate could be used to form esters. An alcohol (R'-OH) acting as a nucleophile could attack the thiocarbonyl carbon. Subsequent rearrangement and elimination of the sulfur-containing fragments would yield the desired ester. The process is conceptually related to transesterification reactions seen with diphenyl carbonate. rsc.org
The following table summarizes potential esterification and thioesterification reactions.
| Reaction Type | Nucleophile | General Transformation |
| Thioesterification | Thiol (R'-SH) | PhOC(=S)SPh + R'-SH → R'-C(=O)SPh + PhOH (hypothetical) |
| Esterification | Alcohol (R'-OH) | PhOC(=S)SPh + R'-OH → R'-C(=O)OPh + PhSH (hypothetical) |
This table outlines plausible, though not explicitly documented, synthetic pathways based on the known chemistry of related reagents.
Utility as Radical Precursors and Polymerization Initiators
Dithiocarbonates and related compounds, such as xanthates, are well-known for their role in controlled radical polymerization, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org These compounds can generate radicals under thermal or photochemical conditions, making them effective radical precursors. rsc.orgnih.gov
The C-S bond in Carbonic acid, dithio-, O,S-diphenyl ester, particularly the S-Ph bond, can undergo homolytic cleavage upon exposure to heat or UV light to generate a phenylthiyl radical (PhS•) and a phenoxythiocarbonyl radical (PhOC(=S)•). These radicals can then initiate polymerization or participate in other radical-mediated transformations. The ability of dithiocarbamate (B8719985) anions to form photon-absorbing intermediates that generate radicals upon visible-light-induced homolytic cleavage highlights a modern approach to radical generation. scispace.com
In the context of polymerization, cyclic dithiocarbonates have been shown to undergo cationic ring-opening polymerization (CROP). rsc.orgresearchgate.netresearchgate.net While O,S-diphenyl dithiocarbonate is acyclic, its thiocarbonyl group can participate in radical processes. For example, a monomer bearing a cyclic dithiocarbonate has been used in radical polymerization initiated by AIBN. nii.ac.jp This suggests that the dithiocarbonate moiety is compatible with and can influence radical polymerization processes.
| Initiation Method | Bond Cleaved | Radicals Generated (Plausible) | Application |
| Thermolysis | C-S Bond | PhOC(=S)• + •SPh | Radical Initiation |
| Photolysis | C-S Bond | PhOC(=S)• + •SPh | Controlled Polymerization |
| Chemical Initiator | - | Adduct Radicals | Polymer Chain Transfer Agent (RAFT) |
This table illustrates potential pathways for radical generation from O,S-diphenyl dithiocarbonate based on established principles for related compounds.
Application in Carbon-Sulfur Bond Formation Strategies
The development of new methods for constructing carbon-sulfur (C-S) bonds is a significant goal in organic chemistry, as organosulfur compounds are prevalent in pharmaceuticals and materials science. ccspublishing.org.cnrsc.orgmdpi.com Carbonic acid, dithio-, O,S-diphenyl ester is intrinsically suited for this purpose, as it can act as an electrophilic source of a phenylthio group (-SPh) or a more complex thiocarbonyl-containing moiety.
Strategies for C-S bond formation often involve the reaction of a sulfur-based electrophile with a carbon-based nucleophile (e.g., an enolate or organometallic reagent) or vice versa. In this case, a nucleophile could attack one of the sulfur atoms or the thiocarbonyl carbon. For example, attack at the thiocarbonyl carbon could lead to addition-elimination, forming a new C-S bond by displacing the phenoxy group. Alternatively, a direct attack on the sulfur atom attached to the phenyl ring, analogous to a Pummerer-type reaction intermediate, could transfer the phenylthio group. nih.gov The synthesis of S-aryl dithiocarbamates through multicomponent reactions under visible light highlights modern, metal-free approaches to C-S bond formation. ccspublishing.org.cn
Precursors in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, and sulfur-containing heterocycles like thiazoles and thiophenes exhibit a wide range of biological activities. nih.govijprajournal.com Dithiocarboxylates and related thiocarbonyl compounds are valuable precursors for synthesizing these ring systems. libretexts.org
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method involving the condensation of an α-haloketone with a thioamide. nih.gov O,S-diphenyl dithiocarbonate could potentially serve as a thioamide surrogate. More modern methods for thiazole synthesis involve the reaction of isocyanides with carboxymethyl dithioates or the cyclization of α-oxodithioesters. nih.govorganic-chemistry.org These routes underscore the utility of dithioester-like functionalities in constructing the thiazole ring.
Thiophene (B33073) Synthesis: Thiophene synthesis often involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) in the Paal-Knorr synthesis. pharmaguideline.comderpharmachemica.com While not a direct sulfurizing agent, O,S-diphenyl dithiocarbonate could be used in more specialized syntheses. For example, certain thiophene syntheses proceed via the condensation of thioglycolic acid derivatives with unsaturated esters, showcasing the integration of C-S and C=O functionalities. derpharmachemica.com
| Heterocycle | Key Precursor Type | Potential Role of O,S-Diphenyl Dithiocarbonate |
| Thiazole | Thioamide / Dithioester | Source of the N=C-S fragment via reaction with an amine |
| Thiophene | Sulfurizing Agent | Component in multi-step condensation/cyclization reactions |
| Thiadiazole | Thiosemicarbazide | Building block after derivatization with hydrazine (B178648) derivatives nih.gov |
This table outlines the potential utility of the title compound in heterocyclic synthesis based on established synthetic routes for related structures.
Intermediates in Complex Molecule Construction and Derivatization
In the multistep synthesis of complex natural products or pharmaceuticals, the strategic introduction and modification of functional groups are paramount. The reactivity of O,S-diphenyl dithiocarbonate allows it to serve as a versatile intermediate for such purposes.
Complex Molecule Construction: The ability to introduce a thioester or dithiocarbonate functionality, which can later be converted into other groups (e.g., ketones via Fukuyama coupling of thioesters), makes it a useful tool. wikipedia.org The compound can be used to install a protected sulfur atom or to activate a specific position in a molecule for further elaboration.
Derivatization: Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific application, such as chromatographic analysis. libretexts.org Functional groups like alcohols, amines, and thiols are often derivatized to increase their volatility or detectability. O,S-diphenyl dithiocarbonate could be used as a derivatizing agent, for example, by reacting with a primary or secondary amine on a complex molecule to form a dithiocarbamate derivative. This new functional group could alter the molecule's polarity for chromatographic separation or introduce a chromophore for UV detection.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
Future synthetic strategies for O,S-diphenyl dithiocarbonate will likely prioritize sustainability and efficiency, moving away from traditional methods that may involve hazardous reagents or produce significant waste. The concept of atom economy, which emphasizes the maximal incorporation of reactant atoms into the final product, will be a central theme. numberanalytics.comjocpr.comnih.gov
One promising avenue is the development of catalytic one-pot syntheses. For instance, methods analogous to the formation of thiophenols from phenols could be adapted. chem-station.comorgsyn.orgwikipedia.org A potential sustainable route could involve the direct reaction of phenol (B47542), thiophenol, and a carbonyl source, mediated by a recyclable catalyst. This approach would have a higher atom economy compared to multi-step syntheses involving stoichiometric activating agents.
Another area of interest is the use of greener starting materials. Research into utilizing biomass-derived phenols and thiophenols could significantly reduce the environmental footprint of O,S-diphenyl dithiocarbonate synthesis. The principles of green chemistry, such as the use of non-toxic solvents and energy-efficient reaction conditions, will be integral to these new synthetic methodologies. nih.gov
Table 1: Comparison of Potential Synthetic Routes for O,S-Diphenyl Dithiocarbonate
| Synthetic Route | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Catalytic One-Pot Synthesis | Direct reaction of phenol, thiophenol, and a carbonyl source. | High atom economy, reduced waste, simplified purification. | Development of efficient and recyclable catalysts. |
| Biomass-Derived Feedstocks | Utilization of phenols and thiophenols from renewable sources. | Reduced reliance on fossil fuels, improved sustainability. | Efficient conversion of biomass to key intermediates. |
| Flow Chemistry Synthesis | Continuous reaction in a microreactor system. | Precise control over reaction parameters, enhanced safety, scalability. | Optimization of reactor design and reaction conditions. |
Exploration of New Catalytic Systems for Dithiocarbonate Transformations
The reactivity of the dithiocarbonate functional group can be harnessed for a variety of chemical transformations. Future research will likely focus on discovering novel catalytic systems that can selectively activate and modify O,S-diphenyl dithiocarbonate. This includes catalysts for reactions such as cross-coupling, rearrangements, and functional group interconversions.
Drawing parallels with diphenyl carbonate chemistry, transition metal catalysts, particularly those based on palladium, copper, and molybdenum, could be effective for transformations of O,S-diphenyl dithiocarbonate. mdpi.comresearchgate.net For example, palladium-catalyzed cross-coupling reactions could be employed to introduce new substituents onto the phenyl rings, allowing for the synthesis of a diverse library of derivatives with tailored properties.
Furthermore, the development of organocatalysts and biocatalysts for dithiocarbonate transformations represents a significant area of future research. These catalysts offer advantages in terms of lower toxicity, milder reaction conditions, and often higher selectivity compared to their metal-based counterparts.
Advanced Mechanistic Studies Utilizing Time-Resolved Spectroscopic Techniques
A deeper understanding of the reaction mechanisms governing the formation and transformation of O,S-diphenyl dithiocarbonate is crucial for optimizing existing reactions and designing new ones. Time-resolved spectroscopic techniques, such as femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy, are powerful tools for studying short-lived intermediates and transition states. researchgate.netntu.edu.sgnih.govvu.nl
Future research in this area could involve probing the photochemical and photophysical properties of O,S-diphenyl dithiocarbonate. For instance, time-resolved spectroscopy could be used to study photoinduced cleavage of the C-S or C-O bonds, providing insights into its potential applications in photopharmacology or as a photoresponsive material. Mechanistic studies on the reactions of related dithiocarbamates with carbon disulfide have already provided valuable insights. rsc.org
By combining experimental data from time-resolved spectroscopy with computational modeling, a comprehensive picture of the reaction dynamics can be obtained. This knowledge will be invaluable for the rational design of more efficient and selective chemical processes involving O,S-diphenyl dithiocarbonate.
Predictive Computational Modeling for Structure-Reactivity Relationships and Reaction Design
Computational chemistry is becoming an indispensable tool in modern chemical research. chemrxiv.org Future studies on O,S-diphenyl dithiocarbonate will undoubtedly leverage predictive computational modeling to understand its structure-reactivity relationships and to guide the design of new reactions and materials.
Density Functional Theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of O,S-diphenyl dithiocarbonate and its derivatives. nih.gov This information can help in identifying the most reactive sites in the molecule and in predicting the outcomes of various chemical transformations. For example, computational models could be used to screen potential catalysts for a specific reaction, thereby reducing the amount of experimental work required.
Molecular dynamics simulations can provide insights into the behavior of O,S-diphenyl dithiocarbonate in different environments, such as in solution or at the interface of a material. This can be particularly useful for understanding its role in materials science applications.
Integration into Multicomponent Reactions and Cascade Processes for Library Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient for generating molecular diversity. nih.gov The integration of O,S-diphenyl dithiocarbonate or its precursors into MCRs and cascade reactions is a promising area for future research. ub.edursc.orgmdpi.com
For instance, new MCRs could be designed that utilize carbon disulfide, a key building block for dithiocarbonates, along with phenols and thiophenols to directly synthesize libraries of dithiocarbonate esters with diverse functionalities. scilit.comacs.orgresearchgate.netrsc.orgorganic-chemistry.org This approach would be highly atom-economical and would allow for the rapid discovery of new compounds with interesting biological or material properties.
Cascade reactions, where a single synthetic operation triggers a series of subsequent transformations, can also be envisioned for the elaboration of the O,S-diphenyl dithiocarbonate scaffold. This could lead to the efficient synthesis of complex polycyclic structures that would be difficult to access through traditional stepwise synthesis.
Investigation of Dithiocarbonate Esters in Materials Science Beyond Polymers
While dithiocarbonates have been explored in the context of polymer chemistry, their potential in other areas of materials science remains largely untapped. Future research is expected to uncover new applications for O,S-diphenyl dithiocarbonate and related esters in areas such as nanotechnology, electronics, and surface science.
The dithiocarbamate (B8719985) group is known to act as a versatile linker for the formation of self-assembled monolayers (SAMs) on metal surfaces. acs.orgacs.org The analogous dithiocarbonate functionality in O,S-diphenyl dithiocarbonate could be exploited to create novel SAMs with unique electronic or optical properties. These could find applications in sensors, molecular electronics, and corrosion inhibition.
Furthermore, dithiocarbonate esters could serve as precursors for the synthesis of metal sulfide (B99878) nanoparticles or thin films. nih.gov The thermal or chemical decomposition of O,S-diphenyl dithiocarbonate in the presence of a metal precursor could provide a controlled route to these advanced materials. The versatility of dithiocarbamates in forming stable metal complexes suggests a rich coordination chemistry for dithiocarbonates as well, which could be explored for catalytic and materials applications. nih.govmdpi.com
Table 2: Emerging Applications of Dithiocarbonate Esters in Materials Science
| Application Area | Potential Role of O,S-Diphenyl Dithiocarbonate | Key Research Objectives |
|---|---|---|
| Self-Assembled Monolayers (SAMs) | As a linker molecule for surface modification. | To investigate the binding characteristics and layer properties on different substrates. |
| Nanoparticle Synthesis | As a precursor for metal sulfide nanoparticles. | To control the size, shape, and composition of the resulting nanoparticles. |
| Molecular Electronics | As a component in molecular wires or switches. | To study the charge transport properties of single molecules or thin films. |
| Corrosion Inhibition | As a protective coating on metal surfaces. | To evaluate the efficiency of corrosion protection in various environments. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for carbonic acid, dithio-, o,s-diphenyl ester, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between dithiocarbonic acid derivatives and substituted phenols. For example, using thiophosgene (CSCl₂) with sodium phenoxide derivatives under anhydrous conditions yields the target ester. Key factors include solvent polarity (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of reactants to minimize disulfide byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Aromatic protons from o- and s-substituted phenyl groups appear as distinct multiplets in δ 7.2–7.8 ppm. The absence of -SH or -OH signals confirms esterification.
- IR Spectroscopy : Stretching vibrations for C=S (1200–1050 cm⁻¹) and C-O (1250–1150 cm⁻¹) confirm the ester and thioester functionalities.
- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should align with the molecular formula (C₁₃H₁₀O₂S₂, exact mass ~270.01 g/mol). Fragmentation patterns include loss of phenyl groups (m/z 94 and 77) .
Q. What are the solubility and stability properties of this compound under varying pH conditions?
- Methodological Answer : The compound is hydrophobic (logP ~3.5) due to aromatic substituents, with limited solubility in polar solvents (e.g., <1 mg/mL in water). Stability studies in buffered solutions (pH 2–12) show degradation at extremes: acidic conditions hydrolyze the thioester bond (t₁/₂ <24 hrs at pH 2), while alkaline conditions promote nucleophilic attack on the ester group. Stability is optimal in neutral, anhydrous environments .
Advanced Research Questions
Q. How does the electronic configuration of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the phenyl rings increase electrophilicity at the sulfur atom, enhancing reactivity in Suzuki-Miyaura couplings. Computational studies (DFT, B3LYP/6-31G*) reveal that the LUMO energy of the thioester group correlates with reaction rates. Experimental validation using Pd(PPh₃)₄ as a catalyst in toluene at 80°C shows a 40% yield increase with para-nitro-substituted derivatives .
Q. What are the challenges in analyzing reaction intermediates during the photodegradation of this compound?
- Methodological Answer : Photodegradation under UV light (λ = 254 nm) generates thiyl radicals and phenyl disulfides, detectable via EPR spectroscopy (g-factor ~2.005). Challenges include short-lived intermediates and overlapping UV-Vis absorption bands (250–300 nm). Time-resolved transient absorption spectroscopy or cryogenic trapping (77 K) in a glassy matrix can isolate intermediates for characterization .
Q. How can computational modeling predict the compound’s behavior in biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations using CHARMM36 force fields reveal binding affinities to serum proteins (e.g., human serum albumin, HSA) via hydrophobic pockets. QSAR models correlate logP values with membrane permeability (Caco-2 assays). Toxicity predictions (e.g., LD₅₀) using ADMET software highlight potential sulfhydryl group interactions with glutathione, suggesting oxidative stress pathways .
Contradictions and Limitations in Existing Data
- Synthesis Yields : Reported yields range from 30–70% depending on phenol substituents ( vs. 19). This variability underscores the need for optimized protocols using design of experiments (DoE) approaches.
- Stability in Solvents : While suggests stability in DCM, notes trace degradation over 72 hours, possibly due to residual acidity in commercial solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
